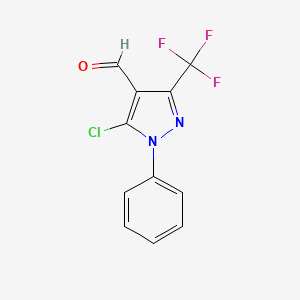
5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
描述
5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 318288-78-7 . It has a molecular weight of 274.63 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde . The InChI code for this compound is 1S/C11H6ClF3N2O/c12-10-8(6-18)9(11(13,14)15)16-17(10)7-4-2-1-3-5-7/h1-6H .科学研究应用
合成和结构分析
三氟甲基取代吡唑并[4,3-c]吡啶的合成:这项研究介绍了使用5-氯-1-苯基-3-三氟甲基吡唑-4-甲醛合成三氟甲基取代的吡唑并[4,3-c]吡啶的简单方法。合成过程包括微波辅助处理和Sonogashira型交叉偶联,形成了吡唑并[4,3-c]吡啶及其氧化物(Palka et al., 2014)。
吡唑衍生物的晶体结构:一项研究重点关注5-氯-1-苯基-1H-吡唑-4-甲醛及其衍生物的晶体结构,揭示了这些化合物的分子构象和分子间相互作用的见解(Xu & Shi, 2011)。
从吡唑前体生成双吡唑:这项研究详细介绍了从5-氯-1-苯基-1H-吡唑-4-甲醛合成还原的3,4'-双吡唑的过程。这些化合物的分子结构和超分子组装也得到了讨论(Cuartas et al., 2017)。
化学反应和应用
Sonogashira型反应:这项研究探讨了在Sonogashira型交叉偶联反应中使用5-氯-1-苯基-1H-吡唑-4-甲醛的情况。这些反应在合成各种炔烃中具有重要意义,导致新的化学实体(Vilkauskaitė等,2011)。
新型吡唑衍生物的合成:这项研究介绍了使用Vilsmeier-Haack试剂合成新的1-[(2,6-二氯-4-三氟甲基)苯基]-3-芳基-1H-吡唑-4-甲醛的过程。这些化合物的结构通过各种光谱方法得到了确认(Hu et al., 2010)。
抗菌和抗氧化性能:一项关于合成含有三唑基团的新吡唑衍生物的研究,检查它们的体外抗菌、抗真菌和抗氧化活性。其中一些化合物显示出显著的抗菌和抗氧化活性,表明它们作为治疗剂的潜力(Bhat et al., 2016)。
香豆素衍生物的合成:这项研究涉及在超声条件下从5-氯-1-苯基-1H-吡唑-4-甲醛合成类似香豆素的衍生物。这些衍生物进一步分析了它们的结构和潜在应用(Trilleras et al., 2013)。
安全和危害
属性
IUPAC Name |
5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10-8(6-18)9(11(13,14)15)16-17(10)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWVMJDFQNRXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2369292.png)
![N-(3-chloro-2-methylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2369294.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2369296.png)
![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2369298.png)
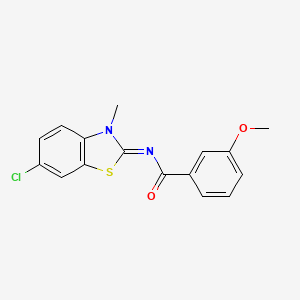

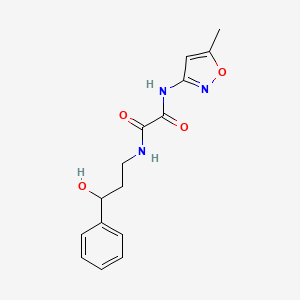
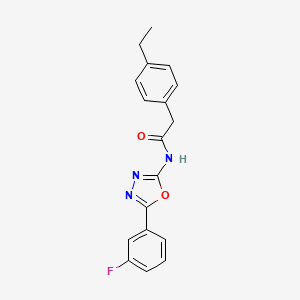
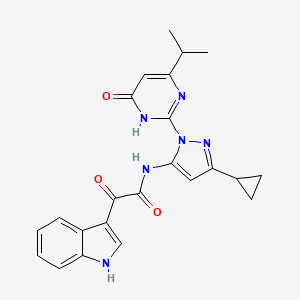
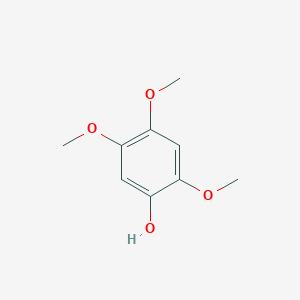
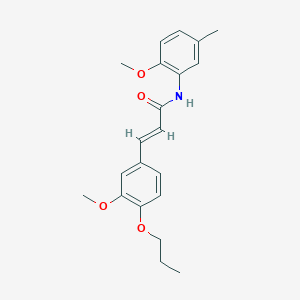
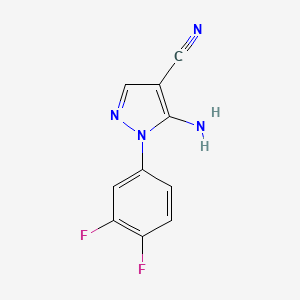
![4-chloro-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B2369313.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate](/img/structure/B2369314.png)